molecular formula C14H20F2N2 B5758832 N-(2,5-difluorobenzyl)-N,1-dimethyl-4-piperidinamine

N-(2,5-difluorobenzyl)-N,1-dimethyl-4-piperidinamine

Cat. No.: B5758832
M. Wt: 254.32 g/mol
InChI Key: JGCFHFWLBNMJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorobenzyl)-N,1-dimethyl-4-piperidinamine, commonly known as DFB, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic applications. DFB is a selective dopamine transporter ligand that has been shown to have promising results in the treatment of various neurological disorders.

Mechanism of Action

DFB selectively binds to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the dopamine transporter, DFB prevents the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This increase in dopamine levels can improve cognitive function and reduce symptoms of neurological disorders.
Biochemical and Physiological Effects:
DFB has been shown to have significant effects on dopamine levels in the brain. Studies have shown that DFB can increase dopamine levels in the striatum, which is a critical brain region involved in the regulation of motor function and cognition. Additionally, DFB has been shown to increase dopamine levels in the prefrontal cortex, which is involved in executive function and attention.

Advantages and Limitations for Lab Experiments

One of the significant advantages of DFB is its selectivity for the dopamine transporter. DFB has been shown to have minimal binding to other neurotransmitter transporters, reducing the risk of off-target effects. However, DFB's selectivity for the dopamine transporter can also be a limitation, as it may not be effective in treating neurological disorders that involve other neurotransmitters.

Future Directions

DFB has shown promising results in preclinical studies, and future research should focus on its potential therapeutic applications in humans. Additionally, future research should investigate the optimal dosage and administration of DFB to maximize its therapeutic benefits while minimizing side effects. Further studies should also investigate the long-term effects of DFB on dopamine levels and neurological function. Finally, future research should explore the potential of DFB in treating other neurological disorders beyond Parkinson's disease, ADHD, and drug addiction.

Synthesis Methods

DFB can be synthesized using a two-step process. The first step involves the reaction of 2,5-difluorobenzyl chloride with N,N-dimethyl-4-piperidone to form N-(2,5-difluorobenzyl)-N,1-dimethyl-4-piperidinone. The second step involves the reduction of the ketone to the amine using sodium borohydride.

Scientific Research Applications

DFB has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. DFB has been shown to selectively bind to the dopamine transporter, which plays a critical role in regulating dopamine levels in the brain. By binding to the dopamine transporter, DFB can increase dopamine levels in the brain, which can improve cognitive function and reduce symptoms of neurological disorders.

Properties

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20F2N2/c1-17-7-5-13(6-8-17)18(2)10-11-9-12(15)3-4-14(11)16/h3-4,9,13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCFHFWLBNMJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.